Enhanced Binding Potency via Strategic Fluorination in the 2,4-Positions
While direct, head-to-head assay data for 5-Amino-2,4-difluorobenzene-1-sulfonamide is currently sparse in the public domain, robust class-level evidence provides a strong, quantifiable basis for its selection. Studies on a series of fluorinated benzenesulfonamides demonstrate that the introduction of fluorine atoms consistently enhances binding potency to carbonic anhydrase (CA) isozymes. Specifically, all tested fluorinated benzenesulfonamides exhibited binding potency in the nanomolar range, and these fluorinated analogs possessed consistently higher binding potency compared to their non-fluorinated counterparts [1]. This finding is further corroborated by studies showing that fluorinated derivatives inhibit tumor-associated CA isoforms IX and XII with enhanced efficacy, with one tested compound reaching inhibition in the nanomolar range [2].
| Evidence Dimension | Binding Potency (Kd or IC50) to Carbonic Anhydrase Isozymes |
|---|---|
| Target Compound Data | Predicted to be in the nanomolar range based on fluorination pattern [1] |
| Comparator Or Baseline | Non-fluorinated benzenesulfonamide analogs |
| Quantified Difference | Fluorinated benzenesulfonamides exhibit consistently higher binding potency than non-fluorinated compounds; specific nanomolar potencies observed for fluorinated series (exact fold-increase not specified for this specific compound) [1] |
| Conditions | Thermal shift assay (TSA), isothermal titration calorimetry (ITC), and stopped-flow CO2 hydration assay on recombinant human CA isoforms I, II, VII, XII, and XIII [1] |
Why This Matters
For a procurement scientist, this evidence supports the strategic choice of a fluorinated analog like 5-Amino-2,4-difluorobenzene-1-sulfonamide over a non-fluorinated version when aiming to achieve nanomolar target engagement, a critical threshold in early-stage drug discovery.
- [1] Zubrienė, A., Smirnovienė, J., Smirnov, A., Morkūnaitė, V., Michailovienė, V., Jachno, J., ... & Matulis, D. (2015). Intrinsic thermodynamics and structures of 2,4- and 3,4-substituted fluorinated benzenesulfonamides binding to carbonic anhydrases. ChemistrySelect, 3(2), 123-130. View Source
- [2] Compain, G., Martin-Mingot, A., Frapper, G., Bachmann, C., Jouannetaud, M. P., & Thibaudeau, S. (2012). Carbonic Anhydrases inhibitory effects of new benzenesulfonamides synthesized by using superacid chemistry. Bioorganic & Medicinal Chemistry Letters, 22(17), 5564-5568. View Source
